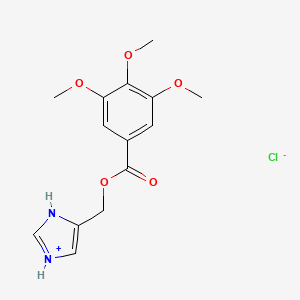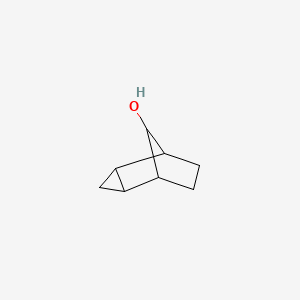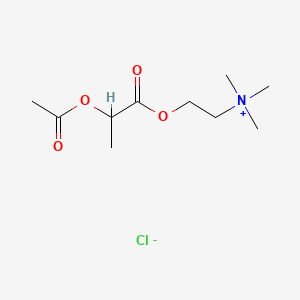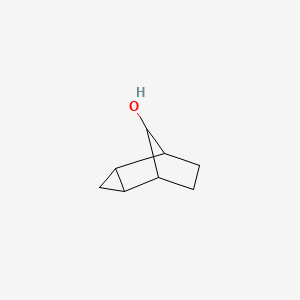
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate
Übersicht
Beschreibung
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate is a useful research compound. Its molecular formula is C4H7Cl2O3PS and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate typically involves the reaction of dichloroacetic acid with trimethyl phosphite under alkaline conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate undergoes various chemical reactions, including:
Hydrolysis: This compound is prone to hydrolysis, especially under alkaline conditions, leading to the formation of dichloroacetic acid and dimethyl phosphate[][1].
Oxidation: It can be oxidized to form corresponding oxides, which may further react to produce other derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted products.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests .
Vergleich Mit ähnlichen Verbindungen
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate is often compared with other organophosphorus insecticides such as:
Dichlorvos: Similar in structure and function, but with different physical properties and toxicity levels.
Malathion: Another organophosphorus insecticide with a broader spectrum of activity and different metabolic pathways.
Parathion: Known for its high toxicity, it is structurally similar but has different applications and safety profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
2,2-dichloroethenoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O3PS/c1-7-10(11,8-2)9-3-4(5)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPNPYNCGPGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC=C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957848 | |
| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36560-17-5 | |
| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36560-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O-2,2-dichlorovinyl O,O-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036560175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)


![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)




![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)



